1-Methyl-7-(piperazin-1-yl)-1H-indole is a chemical compound belonging to the indole family, characterized by its unique structure which includes a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. The classification of this compound places it within the category of indole derivatives, which are known for their diverse biological activities.
The compound can be classified under various categories based on its structure and functional groups:
The synthesis of 1-Methyl-7-(piperazin-1-yl)-1H-indole generally involves several key steps. Common synthetic routes include:
For instance, a method may involve the reaction of 1-methylindole with piperazine under acidic or basic conditions to facilitate the formation of the desired compound through a straightforward nucleophilic attack.
The molecular formula for 1-Methyl-7-(piperazin-1-yl)-1H-indole is . Its molecular weight is approximately 188.27 g/mol. The structure consists of an indole core with a methyl group at position one and a piperazine ring at position seven.
Key structural features include:
1-Methyl-7-(piperazin-1-yl)-1H-indole can participate in various chemical reactions typical for indoles and piperazines:
For example, nitration reactions can be performed to introduce nitro groups onto the indole ring, while alkylation reactions can modify the piperazine component.
The mechanism of action for 1-Methyl-7-(piperazin-1-yl)-1H-indole is not fully elucidated but is hypothesized to involve interactions with neurotransmitter receptors. It may exhibit activity on serotonin receptors, given the structural similarities to other known serotonergic compounds.
Pharmacological studies suggest that compounds with similar structures often modulate serotonin pathways, which could lead to effects such as anxiolytic or antidepressant activity. Quantitative structure-activity relationship (QSAR) models may be employed to predict its biological efficacy based on structural features.
These properties indicate that 1-Methyl-7-(piperazin-1-yl)-1H-indole has favorable characteristics for pharmaceutical applications.
This compound has potential applications in various fields:
Bioisosteric replacement strategies have been pivotal in optimizing the anticancer activity of piperazinyl-indole hybrids. The N-methylindole moiety serves as a bioisostere for thiophene rings in tubulin polymerization inhibitors (e.g., combretastatin A4), enhancing metabolic stability while retaining planar geometry essential for hydrophobic pocket binding [6]. Hybridization with nicotinoyl pyrazoline fragments further augments tubulin inhibition, as demonstrated by compound 28 (IC₅₀ = 1.6 μM against tubulin assembly), where the indole’s C3 position anchors the pyrazoline pharmacophore [6]. Similarly, replacing diketopiperazine with piperazine in histone deacetylase (HDAC) inhibitors improved class I HDAC selectivity (e.g., compound 6a, HDAC1 IC₅₀ = 205 nM) due to conformational flexibility and enhanced zinc-binding group orientation [3].
Table 1: Bioisosteric Modifications in Piperazinyl-Indole Hybrids
| Parent Scaffold | Bioisostere | Biological Target | Key Improvement |
|---|---|---|---|
| Combretastatin A4 thiophene | N-Methylindole | Tubulin | Metabolic stability (+40%), GI₅₀ = 0.034 μM (HeLa) |
| Diketopiperazine (Chidamide) | Piperazine | HDAC1 | Selectivity index (HDAC1/6 > 200) |
| SAMRT benzimidazole | 7-Piperazinylindole | Dopamine D3 receptor | Ki = 0.57 nM (D3), 83-fold selectivity over D2 |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient construction of 1,2,3-triazole-piperazine linkers, critical for modular indole hybrid synthesis. The reaction between 1-(prop-2-yn-1-yl)piperazine and azido-functionalized indoles yields 1,4-disubstituted triazoles under mild conditions (CuSO₄/sodium ascorbate, RT, 12 h) [8]. This method facilitated the synthesis of nitroimidazole-indole conjugates (e.g., compound 9g), where triazole connectivity improved antiproliferative activity against MCF-7 cells (IC₅₀ = 2.00 ± 0.03 μM) by enhancing hydrogen bonding with Asp58 and His231 residues in the estrogen receptor ligand-binding domain [8]. Triazole linkers also mitigate cis-trans isomerization issues prevalent in combretastatin analogs [6].
Table 2: Impact of Triazole Linker Length on Bioactivity
| Linker Structure | Compound | Cytotoxicity (IC₅₀, MCF-7) | Key Interaction |
|---|---|---|---|
| Direct C-C bond | 10k | 18.3 μM | Non-specific hydrophobic binding |
| -CH₂-triazole- | 9g | 2.00 μM | H-bond with Asp58 (3.2 Å) |
| -CO-triazole- | 9k | 5.00 μM | Polar contact with His231 |
Regioselective SNAr at the electron-deficient C7 position of 1-methyl-4-nitroindole enables efficient piperazine conjugation. Optimized conditions use anhydrous DMSO as solvent, K₂CO₃ as base, and 1.2 equiv piperazine at 80°C for 8 h, achieving >85% yield [6] [8]. Leaving group potency follows the order F > Cl > Br, with 7-fluoroindoles reacting 3× faster than chloro analogs. Notably, N1-methylation prevents N-H side reactions and increases electron-withdrawing capacity at C7, accelerating substitution kinetics by 40% compared to unprotected indoles [6].
Table 3: SNAr Efficiency with Different Leaving Groups
| Indole Substrate | Leaving Group | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1-Methyl-7-fluoroindole | F | 92 | 6 |
| 1-Methyl-7-chloroindole | Cl | 85 | 8 |
| 1-Methyl-7-bromoindole | Br | 78 | 10 |
Microwave irradiation drastically accelerates piperazine-indole conjugation, reducing reaction times from 12–24 h to 15–30 min. Optimized conditions for SNAr: 150°C, DMF solvent, 5 mol% CuI catalyst, achieving 92% yield without epimerization [5] [6]. For amide couplings, HATU/DIPEA-mediated reactions under microwave (50 W, 100°C, 10 min) furnish indole-piperazinamides (e.g., intermediate 4a-b in HDAC inhibitor synthesis) in 95% purity, avoiding racemization observed in thermal methods [3] [5].
Table 4: Traditional vs. Microwave-Assisted Synthesis
| Reaction Type | Classic Conditions | Microwave Conditions | Yield Improvement |
|---|---|---|---|
| SNAr | 80°C, 8 h, DMSO | 150°C, 15 min, DMF | 85% → 92% |
| Amide coupling | RT, 6 h, HATU | 100°C, 10 min, HATU | 78% → 95% |
| Reductive amination | 12 h, NaBH₃CN | 5 min, 100 W | 65% → 89% |
Microflow reactors (channel diameter: 250 μm) enable stabilization of lithiated indole intermediates during C7 functionalization. Using n-BuLi (−78°C) in tetrahydrofuran (THF) at 0.5 mL/min flow rate, residence time is controlled at <2 s, suppressing dimerization to <5% [6]. Sequential in-line quenching with electrophiles (e.g., DMF for aldehydes, CO₂ for carboxylic acids) permits direct access to 7-formyl- or 7-carboxy-indoles for subsequent piperazine coupling. This method improved yields of 7-substituted indoles by 35% compared to batch reactors [6].
Electrophilic substitution at indole C3 triggers uncontrolled oligomerization due to radical intermediates. During Friedel-Crafts acylation, dimer formation exceeds 30% when AlCl₃ catalyst >1.5 equiv is used [6]. Mitigation strategies include:
Regioselectivity in polyhalogenated indoles is highly solvent-dependent. For 1-methyl-4,7-dibromoindole, DMSO solvent favors C7 substitution (C7:C4 = 20:1), while dioxane reverses selectivity (C7:C4 = 1:3) due to differential solvation of halogen bonds [3] [6]. Catalyst systems also critically influence yield:
Table 5: Solvent and Catalyst Impact on Regioselectivity
| Condition | Solvent | Catalyst | C7:C4 Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | None (SNAr) | 20:1 | 92 |
| 2 | Dioxane | Pd₂(dba)₃ | 1:3 | 75 |
| 3 | Toluene | CuTC | 15:1 | 88 |
Compounds Mentioned
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1